molecular formula C11H7ClFNS B8361121 2-Chloro-5-[(2-fluorophenyl)thio]pyridine

2-Chloro-5-[(2-fluorophenyl)thio]pyridine

Cat. No.: B8361121
M. Wt: 239.70 g/mol
InChI Key: QIVUVEDOWKWGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(2-fluorophenyl)thio]pyridine is a useful research compound. Its molecular formula is C11H7ClFNS and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClFNS

Molecular Weight

239.70 g/mol

IUPAC Name

2-chloro-5-(2-fluorophenyl)sulfanylpyridine

InChI

InChI=1S/C11H7ClFNS/c12-11-6-5-8(7-14-11)15-10-4-2-1-3-9(10)13/h1-7H

InChI Key

QIVUVEDOWKWGPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-5-iodopyridine (3.0 g, 12.5 mmol), 2-fluorobenzenethiol (1.6 g, 12.5 mmol), potassium carbonate (3.45 g, 25.0 mmol), ethylene glycol (1.55 g, 25.0 mmol) and copper(I) iodide (0.12 g, 0.63 mmol) were stirred in refluxing isopropyl alcohol (50 mL) for 40 hours. Room temperature was attained, water was added and the products extracted into ethyl acetate (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo while loading onto silica. Dry flash column chromatography using isohexane-2% ethyl acetate/isohexane gave 2-chloro-5-[(2-fluorophenyl)thio]pyridine as a pale yellow oil (2.0 g, 67%). δH (500 MHz, d6 DMSO): 7.25–7.29 (1H, m), 7.34–7.39 (1H, m), 7.44–7.51 (2H, m), 7.53 (1H, d, J=8.4 Hz), 7.75 (1H, dd, J=2.6, 8.4 Hz), 8.36 (1H, d, J=2.6 Hz); m/z (ES+) 240, 242 [MH+].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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